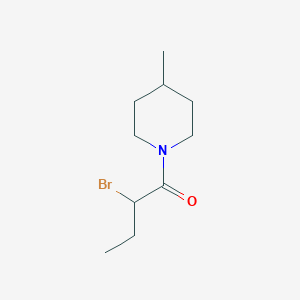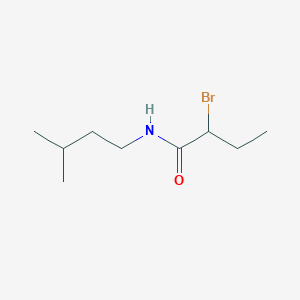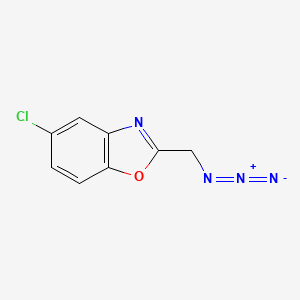
2-(Azidomethyl)-5-chloro-1,3-benzoxazole
描述
2-(Azidomethyl)-5-chloro-1,3-benzoxazole is an organic compound that belongs to the class of azides and benzoxazoles. This compound is characterized by the presence of an azidomethyl group and a chlorine atom attached to a benzoxazole ring. Azides are known for their high reactivity and are often used in organic synthesis and materials science.
作用机制
Target of Action
Azido compounds are known for their versatility as bioorthogonal reporter moieties and are commonly used for site-specific labeling and functionalization of biomolecules .
Mode of Action
Azido groups are known to be chemically engineered into the biomolecule of interest . In the context of RNA, azido modifications are used for site-specific labeling and functionalization to probe its structure, dynamics, and localization .
Biochemical Pathways
Azido modifications in rna have been reported to favor the rna c3′-endo sugar pucker, causing only a slight decrease in base pairing stabilities, and hardly influencing the overall rna structure .
Pharmacokinetics
Pharmacokinetics generally involves the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Azido modifications in rna are exceptionally well tolerated in the guide strand of sirnas even when it is directly located at the cleavage site .
Action Environment
It’s known that the presence of azido impurities in certain sartan active substances has led to recalls due to the potential risk of mutagenic impurity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-1,3-benzoxazole.
Formation of Azidomethyl Group: The azidomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 5-chloro-1,3-benzoxazole with a suitable azidating agent, such as sodium azide, in the presence of a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis, given the potentially hazardous nature of azides.
化学反应分析
Types of Reactions
2-(Azidomethyl)-5-chloro-1,3-benzoxazole undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are typical reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Substituted Benzoxazoles: Formed from nucleophilic substitution of the chlorine atom.
科学研究应用
2-(Azidomethyl)-5-chloro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in materials science for the development of new polymers and advanced materials with specific properties.
相似化合物的比较
Similar Compounds
2-(Azidomethyl)-1,3-benzoxazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Chloro-1,3-benzoxazole: Lacks the azidomethyl group, limiting its use in cycloaddition reactions.
2-(Azidomethyl)-5-chloro-1,3-benzothiazole: Similar structure but with a sulfur atom instead of oxygen, which can affect its reactivity and applications.
Uniqueness
2-(Azidomethyl)-5-chloro-1,3-benzoxazole is unique due to the presence of both the azidomethyl group and the chlorine atom. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry and materials science.
属性
IUPAC Name |
2-(azidomethyl)-5-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHDPVIGRGSRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)
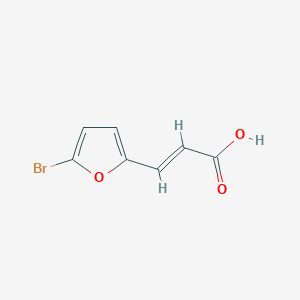
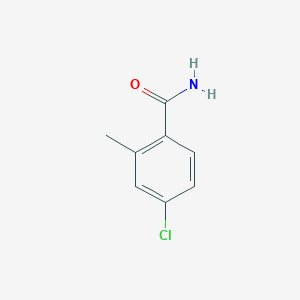
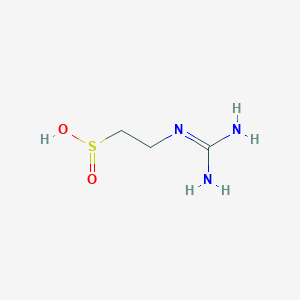
![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)
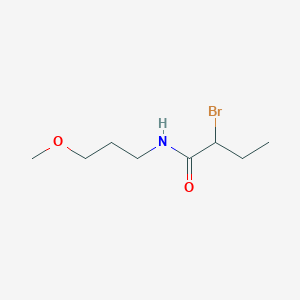
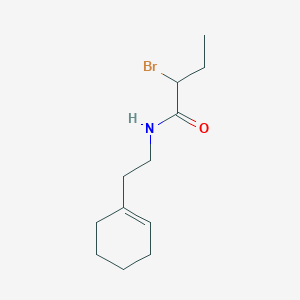

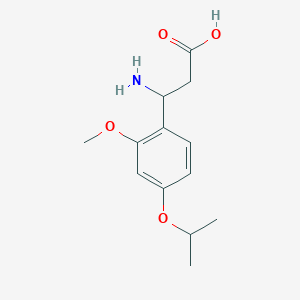
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
